4-{[5-(2-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one
Description
4-{[5-(2-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core conjugated with a thiophene ring substituted at the 5-position with a 2-chlorophenyl group.
Properties
IUPAC Name |
4-[5-(2-chlorophenyl)thiophene-2-carbonyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-11-4-2-1-3-10(11)12-5-6-13(21-12)15(20)18-8-7-17-14(19)9-18/h1-6H,7-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURLWMBQYCGCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(2-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Substitution with 2-Chlorophenyl Group: The thiophene ring is then functionalized with a 2-chlorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of Piperazin-2-one Moiety: The final step involves the formation of the piperazin-2-one ring, which can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(2-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[5-(2-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-{[5-(2-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Backbone Flexibility: The carbonyl group in the target compound rigidifies the piperazinone ring, whereas compounds like 22 (with an ethyl linker) exhibit greater conformational adaptability .
- Solubility : The dihydrochloride salt of the carboxylic acid derivative () offers superior aqueous solubility compared to the neutral target compound .
Electronic and Reactivity Profiles
- Absolute Hardness (η) : Using Parr’s framework (η = ½(I - A)), the 2-chlorophenyl group likely increases hardness compared to electron-donating substituents (e.g., methyl), reducing polarizability and reactivity toward soft electrophiles .
- Charge Distribution : Multiwfn analysis () could reveal localized electron density on the thiophene ring and carbonyl oxygen, contrasting with analogues like Compound 21, where the trifluoromethyl group redistributes electron density toward the phenyl ring .
Research Findings and Limitations
- Gaps in Data: No direct experimental data (e.g., IC50, solubility) for the target compound were found in the provided evidence. Comparisons rely on structural and electronic extrapolations.
Biological Activity
The compound 4-{[5-(2-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperazine ring substituted with a thiophene and chlorophenyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies utilizing the MTT assay demonstrate that it can inhibit the proliferation of cancer cells.
Table 2: Anticancer Activity of this compound
The IC50 values indicate that the compound exhibits promising anticancer activity, although further studies are needed to determine its mechanism of action and efficacy in vivo.
Molecular docking studies have suggested that the compound interacts with specific targets within cancer cells, potentially disrupting their growth and survival pathways. The binding affinity to these targets is crucial for its therapeutic potential.
Case Studies
Several case studies have highlighted the therapeutic applications of piperazine derivatives similar to this compound. For instance:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a related piperazine compound exhibited superior antimicrobial activity compared to standard antibiotics, suggesting a potential alternative in antibiotic-resistant infections.
- Case Study on Cancer Treatment : Another investigation revealed that piperazine derivatives could enhance the efficacy of existing chemotherapeutics when used in combination therapies, indicating a synergistic effect.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
